molecular formula C15H18N6O2 B5366239 (1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide

(1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide

Cat. No.: B5366239
M. Wt: 314.34 g/mol
InChI Key: KSQGLTFLYUNMBR-LVMDTKJSSA-N
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Description

(1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes an azepane ring, an imino group, and a nitroaniline moiety

Properties

IUPAC Name

(1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c16-11-14(15(17)20-9-3-1-2-4-10-20)19-18-12-5-7-13(8-6-12)21(22)23/h5-8,17-18H,1-4,9-10H2/b17-15?,19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQGLTFLYUNMBR-LVMDTKJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the imino group and the nitroaniline moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitroaniline moiety can be oxidized under specific conditions.

    Reduction: The imino group can be reduced to form corresponding amines.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitroaniline moiety can yield nitroso derivatives, while reduction of the imino group can produce primary amines.

Scientific Research Applications

(1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1E)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

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